molecular formula C18H26N2O2 B2876883 tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate CAS No. 2177267-56-8

tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

Cat. No.: B2876883
CAS No.: 2177267-56-8
M. Wt: 302.418
InChI Key: SZRJUSMARDPBID-CRAIPNDOSA-N
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Description

tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chiral spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 7, a phenyl group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is synthesized via multi-step routes involving alkylation, cyclization, and stereoselective reactions, as exemplified in the preparation of its diastereomer (4R,5S configuration) in and . Its rigid spirocyclic framework and stereochemistry make it a valuable intermediate in medicinal chemistry, particularly for designing bioactive molecules with precise stereochemical control .

Properties

IUPAC Name

tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-11-15(14-7-5-4-6-8-14)18(13-20)9-10-19-12-18/h4-8,15,19H,9-13H2,1-3H3/t15-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRJUSMARDPBID-CRAIPNDOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@]2(C1)CCNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives, followed by reaction with hydrazine hydrate to form pyrazolecarbohydrazide derivatives. These intermediates undergo intramolecular cyclization upon treatment with a mixture of hydrochloric acid and acetic acid to yield the desired diazaspiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility/Stability
Target compound (4R,5R) ~347.4 Phenyl, Boc Lipophilic; stable in organic solvents
6-Oxo derivative (CAS 1194376-44-7) 240.30 Ketone Polar; prone to hydrolysis
7-Benzyl analog () 346.46 Benzyl, Boc High lipophilicity; stable under refrigeration

Key Research Findings

  • Crystallography: Hydrogen-bonding patterns in spirocyclic compounds () reveal that phenyl groups at the 4-position disrupt planar geometries, favoring non-covalent interactions critical for crystal packing .
  • Scalability: Multigram synthesis of tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate () achieves 40% yield, underscoring challenges in scaling spirocyclic syntheses .
  • Safety Profiles: The 6-oxo derivative () is classified as non-hazardous, whereas benzyl-substituted analogs require stringent handling due to flammability .

Biological Activity

Tert-Butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound characterized by its unique structural features, including a diazaspiro framework and a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C18_{18}H26_{26}N2_2O2_2
  • CAS Number: 2380697-00-5
  • Molar Mass: 302.41 g/mol

The compound's complex stereochemistry contributes to its biological activity, allowing for specific interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The spirocyclic structure enhances binding affinity to enzymes and receptors, modulating pathways involved in disease processes. Key mechanisms include:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Protein Interaction Disruption: It may interfere with protein-protein interactions critical for cellular functions.

Antimicrobial Activity

Research indicates that spirocyclic compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Study Findings: A study demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

The compound's structural characteristics make it a candidate for anticancer drug design. Preliminary studies have indicated:

  • In Vitro Studies: In vitro assays revealed that certain analogs of the compound exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer therapeutics .

Case Studies and Research Findings

  • Enzyme Inhibition Study:
    • A screening assay evaluated the compound's ability to inhibit Type III secretion systems in pathogenic bacteria. Results showed concentration-dependent inhibition, suggesting its potential role in developing antibacterial therapies .
  • Cytotoxicity Assessment:
    • A study assessed the cytotoxic effects of various diazaspiro compounds on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity at micromolar concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonaneSpirocyclicAntimicrobial, Anticancer
Spiro[4.5]decane derivativesSpirocyclicAntimicrobial
Diazaspiro[3.3]heptane compoundsSmaller spirocyclicVariable reactivity

This table illustrates how tert-butyl (4R,5R)-4-phenyl-2,7-diazaspiro[4.4]nonane stands out due to its specific diazaspiro configuration and diverse functional groups.

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